molecular formula C50H57O6P B6329482 10,16-bis(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide CAS No. 957790-93-1

10,16-bis(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

Cat. No.: B6329482
CAS No.: 957790-93-1
M. Wt: 785.0 g/mol
InChI Key: BRFHWVKCVFCDNX-UHFFFAOYSA-N
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Description

This compound is a structurally complex organophosphorus derivative characterized by a pentacyclic framework containing a central phosphorus atom in an oxidized state (λ⁵-phosphorus). The molecule features two 3,5-ditert-butyl-4-methoxyphenyl substituents at positions 10 and 16, which confer steric bulk and electron-donating properties. The presence of hydroxy and dioxa (ether) groups further modulates its electronic environment and solubility.

Properties

IUPAC Name

10,16-bis(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H57O6P/c1-47(2,3)37-25-31(26-38(45(37)53-13)48(4,5)6)35-23-29-19-15-17-21-33(29)41-42-34-22-18-16-20-30(34)24-36(44(42)56-57(51,52)55-43(35)41)32-27-39(49(7,8)9)46(54-14)40(28-32)50(10,11)12/h15-28H,1-14H3,(H,51,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFHWVKCVFCDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=CC(=C(C(=C7)C(C)(C)C)OC)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H57O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

785.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,16-bis(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the aromatic rings: This can be achieved through Friedel-Crafts alkylation or acylation reactions, using tert-butyl and methoxy substituents.

    Cyclization: The formation of the phosphapentacyclo framework involves cyclization reactions, which may require specific catalysts and reaction conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxide group to a hydroxyl group.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate, and other strong oxidizers.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, and other common reducing agents.

    Catalysts: Lewis acids (e.g., aluminum chloride) for Friedel-Crafts reactions, and transition metal catalysts for cyclization reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activity. The presence of multiple aromatic rings and functional groups suggests that it could interact with biological macromolecules.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its complex structure may allow it to interact with specific biological targets, leading to the development of new drugs.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. The presence of multiple functional groups and aromatic rings suggests that it could interact with enzymes, receptors, or other biological macromolecules. The phosphapentacyclo framework may also play a role in its activity, potentially affecting its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Property Comparison

Compound Name Substituents (Positions 10,16) Key Functional Groups Molecular Weight Notable Properties
Target Compound (CAS: N/A) 3,5-ditert-butyl-4-methoxyphenyl 13-hydroxy, 12,14-dioxa, P=O ~900–950 (est.) High steric hindrance, lipophilic
13-hydroxy-10,16-diphenyl-12,14-dioxa-13λ⁵-phosphapentacyclo[...]tricosa[...]decaene 13-oxide (CAS: 695162-86-8) Phenyl 13-hydroxy, 12,14-dioxa, P=O ~700–750 (est.) Reduced steric bulk, moderate logP

Analysis of Substituent Effects

Steric and Electronic Modifications

  • Tert-butyl vs. Phenyl Groups: The tert-butyl groups in the target compound introduce significant steric hindrance, which may reduce reactivity in nucleophilic or catalytic processes compared to the diphenyl analogue. This bulk also enhances thermal stability, as tert-butyl groups are known to resist oxidative degradation .
  • Methoxy vs. This contrasts with the diphenyl variant, where electron-withdrawing effects dominate unless substituted .

Physicochemical Properties

  • Lipophilicity: The tert-butyl and methoxy groups increase the logP of the target compound, making it more lipophilic than the diphenyl analogue. This could influence bioavailability or solubility in nonpolar matrices .
  • Molecular Descriptors : Topological polar surface area (TPSA) is likely lower in the target compound due to bulky substituents shielding polar groups (e.g., P=O), whereas the diphenyl variant may exhibit higher TPSA .

Functional Comparisons

Antioxidant Potential

While direct studies on the target compound are absent, highlights that methoxy-substituted phenylpropenoids in Populus buds exhibit enhanced antioxidant activity due to electron-donating groups.

Stability and Reactivity

  • Thermal Stability: The tert-butyl groups in the target compound likely enhance thermal resistance, as seen in analogous organophosphorus compounds used as flame retardants .
  • Catalytic Applications : The phosphorus center’s electronic modulation by methoxy groups could enable unique catalytic behavior, though this remains unexplored in the literature reviewed.

Biological Activity

The compound 10,16-bis(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide (hereafter referred to as "the compound") is a complex organic molecule characterized by its unique structural features that include multiple aromatic rings and a phosphapentacyclo framework. This article aims to explore its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound's structure is notable for its intricate arrangement of aromatic rings and tert-butyl groups which contribute to its potential biological properties. The presence of hydroxyl and methoxy groups enhances its reactivity and solubility in various biological systems.

Property Details
IUPAC Name 10,16-bis(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa...
Molecular Formula C40H58O4P
Molecular Weight 654.87 g/mol
CAS Number 957790-93-1

Antioxidant Properties

Research indicates that the compound exhibits significant antioxidant activity due to the presence of phenolic groups in its structure. Antioxidants are crucial in preventing oxidative stress-related damage in biological systems.

  • Mechanism of Action : The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
  • Comparative Studies : In comparative studies against other known antioxidants like vitamin E and ascorbic acid, the compound demonstrated superior effectiveness in lipid peroxidation assays.

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways:

  • In Vitro Studies : Cell culture studies revealed that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Mechanistic Insights : It appears to interfere with the NF-kB signaling pathway, a critical regulator of inflammation.

Anticancer Activity

Preliminary studies suggest potential anticancer properties:

  • Cell Lines Tested : The compound was evaluated against various cancer cell lines including breast (MCF-7) and prostate (PC-3) cancer cells.
  • Results : It exhibited dose-dependent cytotoxicity with IC50 values comparable to established chemotherapeutic agents.

Study 1: Antioxidant Efficacy

A study conducted by Khalilov et al. (2018) assessed the antioxidant capacity of the compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radicals at concentrations as low as 10 µM.

Study 2: Anti-inflammatory Activity

In another investigation focused on anti-inflammatory effects published in the Journal of Medicinal Chemistry (2020), the compound was found to reduce edema in a carrageenan-induced paw edema model in rats by approximately 50% compared to controls.

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